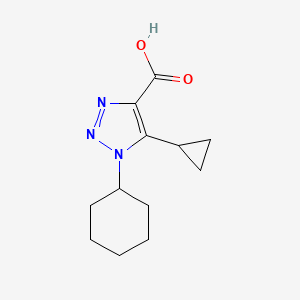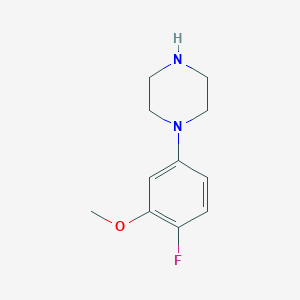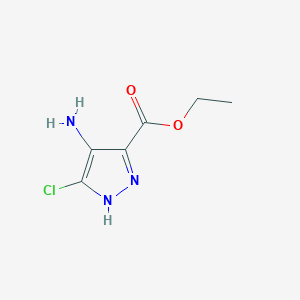
1-(4-Fluoropyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H6FNO It is characterized by the presence of a fluorine atom attached to the pyridine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-(4-Fluoropyridin-2-YL)ethanone typically involves the reaction of 4-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
[ \text{4-Fluoropyridine} + \text{Ethanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
1-(4-Fluoropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluoropyridin-2-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoropyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparación Con Compuestos Similares
1-(4-Fluoropyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(5-Fluoro-2-pyridinyl)ethanone: This compound has a similar structure but with the fluorine atom positioned differently on the pyridine ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
1060809-37-1 |
|---|---|
Fórmula molecular |
C7H6FNO |
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
1-(4-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 |
Clave InChI |
BFJVGJGEHDBZKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)
![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)

![N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)




![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)

![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)

